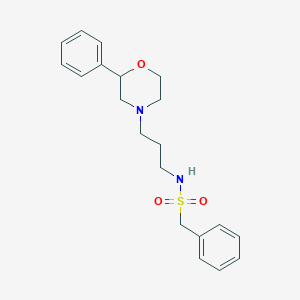

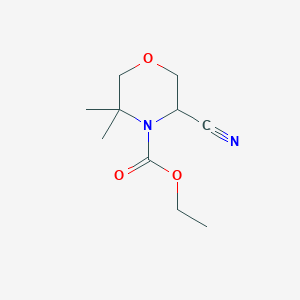

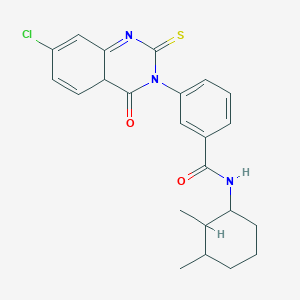

![molecular formula C15H17F3N2O4 B2799542 Benzyl N-(5-azaspiro[2.3]hexan-2-yl)carbamate;2,2,2-trifluoroacetic acid CAS No. 2375261-21-3](/img/structure/B2799542.png)

Benzyl N-(5-azaspiro[2.3]hexan-2-yl)carbamate;2,2,2-trifluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-(5-azaspiro[2.3]hexan-2-yl)carbamate;2,2,2-trifluoroacetic acid is a chemical compound that has been widely researched in the field of medicinal chemistry. It is a spirocyclic compound that has shown promising results in various scientific studies.3]hexan-2-yl)carbamate;2,2,2-trifluoroacetic acid.

Scientific Research Applications

Discovery and Synthesis of Novel Compounds

- A study outlined the efficient synthesis of a novel potent selective neuronal nicotinic receptor (NNR) agonist, highlighting the use of benzyl N-allyl-N-(2-hydroxyimino-ethyl)-carbamate through a series of chemical reactions, including intramolecular [1,3]-dipolar cycloaddition and cyclization, showcasing the compound's significance in developing therapeutics targeting neuronal nicotinic receptors (Jianguo Ji et al., 2005).

Catalytic Applications

- Research demonstrated the use of magnesium 2,2,2-trifluoroacetate as an efficient catalyst in multicomponent condensation reactions, indicating its potential in the synthesis of diverse methyl (2-hydroxynaphthalen-1-yl)(aryl)methyl/benzylcarbamate derivatives. This illustrates the compound's role in facilitating complex organic transformations with high yields, important for pharmacological and synthetic applications (M. Shafiee, Raheleh Moloudi, M. Ghashang, 2011).

Photoaffinity Labeling

- The synthesis and application of p-Azidotetrafluoroaniline for photoaffinity labeling was detailed, involving a stable carbamate intermediate. This work showcases the compound's utility in developing new photoaffinity reagents, crucial for studying biological interactions and mechanisms (K. Chehade, H. Spielmann, 2000).

Photocatalytic Strategies

- A study on photocatalytic strategies for the preparation of azaspiro[4.5]trienones via a radical-initiated cascade annulation reaction highlighted the synthesis of spiro-γ-lactam derivatives using photocatalysis. This underscores the potential of using benzyl N-(5-azaspiro[2.3]hexan-2-yl)carbamate;2,2,2-trifluoroacetic acid derivatives in green chemistry and sustainable synthesis methods (Fan-Lin Zeng et al., 2021).

Prodrug Synthesis

- Aspirin was utilized to synthesize prodrugs of 3′-azido-3′-deoxythymidine (AZT) and 3′-deoxy-3′-fluorothymidine (FLT), employing a mixed anhydride with trifluoroacetic acid. This research exemplifies the compound's application in developing novel drug delivery systems, aiming to enhance the efficacy and reduce the toxicity of therapeutic agents (M. Zahran et al., 1996).

properties

IUPAC Name |

benzyl N-(5-azaspiro[2.3]hexan-2-yl)carbamate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2.C2HF3O2/c16-12(15-11-6-13(11)8-14-9-13)17-7-10-4-2-1-3-5-10;3-2(4,5)1(6)7/h1-5,11,14H,6-9H2,(H,15,16);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBISJOYLMTZEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C12CNC2)NC(=O)OCC3=CC=CC=C3.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

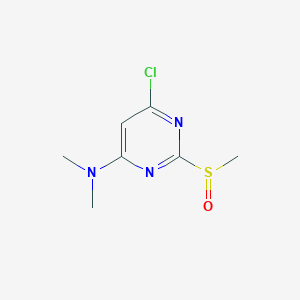

![N-(4-chlorophenyl)-2-hydroxy-2-methyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propanamide](/img/structure/B2799465.png)

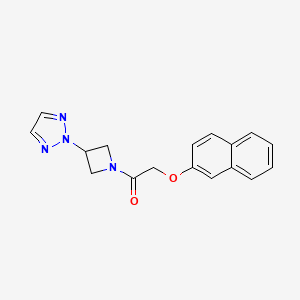

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2799469.png)

![4-Methylbenzyl 4-{[3-(trifluoromethyl)benzyl]sulfanyl}[1]benzothieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B2799470.png)

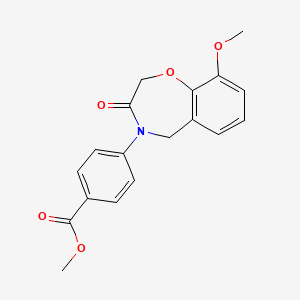

![ethyl 2-(8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2799474.png)